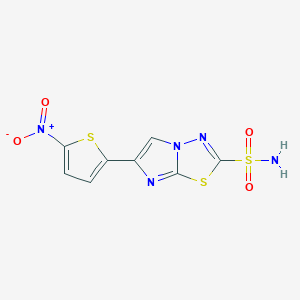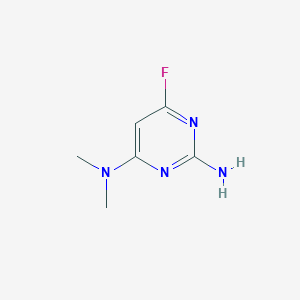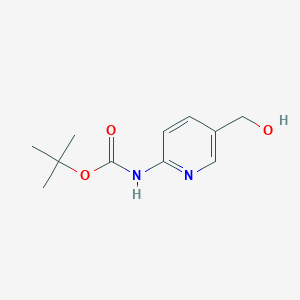
tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate
Übersicht
Beschreibung
Tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate is a compound involved in various synthetic and analytical chemical processes. It serves as an intermediate in the synthesis of biologically active compounds and has been studied for its chemical and physical properties.
Synthesis Analysis
The synthesis of tert-butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate and related compounds involves multi-step chemical reactions starting from basic chemical precursors. For example, the synthesis of related compounds has been achieved through reactions starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, leading to Schiff base compounds characterized by spectroscopic methods (Çolak et al., 2021).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallographic analysis, plays a crucial role in understanding the configuration and conformation of chemical compounds. For instance, the crystal and molecular structure of a related compound was stabilized by intramolecular hydrogen bonds, highlighting the importance of structural analysis in understanding compound stability (Çolak et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving tert-butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate and its derivatives are central to its utility in synthesis. For example, its reactions with singlet oxygen or through palladium(II)-catalyzed C–H bond activation demonstrate the compound's versatility in organic synthesis (Wasserman et al., 2004), (Jean‐Ho Chu et al., 2013).
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
Application Summary
The compound tert-butyl 2-(hydroxymethyl)-5-{4-[(methoxycarbonyl)amino]phenyl}-2,5-dihydro-1H-pyrrole-1-carboxylate, which is structurally similar to the compound you mentioned, has been analyzed using crystallography .
Methods of Application
The crystal structure of the compound was determined using X-ray diffraction . The crystallographic data and atomic coordinates were obtained and analyzed .
Results or Outcomes
The molecular structure of the compound was successfully determined . The crystallographic data provided valuable insights into the compound’s structure .
Synthesis of Ceftolozane Intermediate
Specific Scientific Field
Application Summary
The compound tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate, which is structurally similar to the compound you mentioned, is an important intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic .
Methods of Application
The compound was synthesized from 1-methyl-1H-pyrazol-5-amine through a series of reactions including amination, reduction, esterification, trityl protection, and condensation .
Results or Outcomes
The compound was successfully synthesized with an overall yield of 59.5% . The structures of the target product and intermediates were characterized by mass spectrometry, 1H and 13C NMR, and FT-IR spectroscopy .
Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines
Specific Scientific Field
Application Summary
tert-Butyl carbamate, a compound structurally similar to the one you mentioned, is used in the palladium-catalyzed synthesis of N-Boc-protected anilines .
Methods of Application
The synthesis involves a palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides .
Results or Outcomes
The reaction results in the formation of N-Boc-protected anilines .
Synthesis of Tetrasubstituted Pyrroles
Specific Scientific Field
Application Summary
tert-Butyl carbamate is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Methods of Application
The synthesis involves a series of reactions, including palladium-catalyzed cross-coupling .
Results or Outcomes
The reaction results in the formation of tetrasubstituted pyrroles .
Synthesis of N-Boc-protected Anilines
Specific Scientific Field
Application Summary
tert-Butyl carbamate, a compound structurally similar to the one you mentioned, is used in the palladium-catalyzed synthesis of N-Boc-protected anilines .
Methods of Application
The synthesis involves a palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides .
Results or Outcomes
The reaction results in the formation of N-Boc-protected anilines .
Synthesis of Tetrasubstituted Pyrroles
Specific Scientific Field
Application Summary
tert-Butyl carbamate is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Methods of Application
The synthesis involves a series of reactions, including palladium-catalyzed cross-coupling .
Results or Outcomes
The reaction results in the formation of tetrasubstituted pyrroles .
Eigenschaften
IUPAC Name |
tert-butyl N-[5-(hydroxymethyl)pyridin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-9-5-4-8(7-14)6-12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORDVYKLAFQRSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393792 | |
| Record name | tert-Butyl [5-(hydroxymethyl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate | |
CAS RN |
169280-83-5 | |
| Record name | tert-Butyl [5-(hydroxymethyl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 5-(hydroxymethyl)pyridin-2-ylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

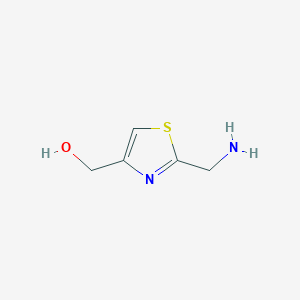
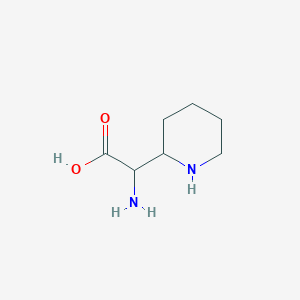
![3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B61323.png)
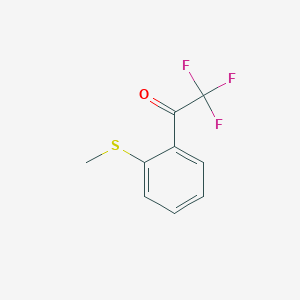
![5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole](/img/structure/B61328.png)
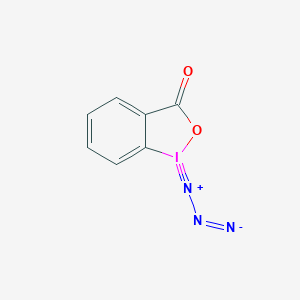
![2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B61332.png)
![N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B61333.png)
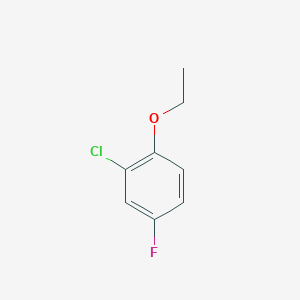
![Furo[2,3-b]pyridin-5-ol](/img/structure/B61338.png)
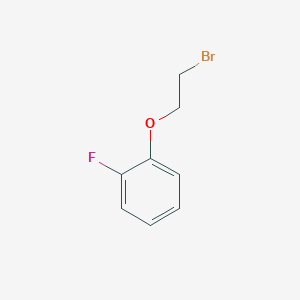
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1R,2R,4R)-(9CI)](/img/structure/B61343.png)
